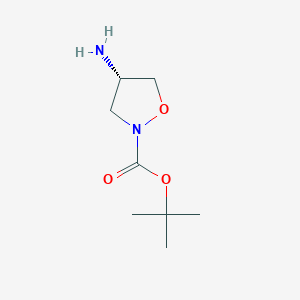![molecular formula C14H23NO3 B2387983 tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2095408-99-2](/img/structure/B2387983.png)
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
The synthesis of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps. One common method starts with tert-butyloxycarbonyl pyroglutamic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions, including cyclization and esterification, to yield the final product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In the context of PARP-1-associated diseases, the compound inhibits the activity of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting this enzyme, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:
- tert-Butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl (1R,3r,5S)-2-oxo-8-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly useful in the synthesis of pharmaceutical compounds targeting PARP-1-associated diseases.
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOIKREFMDSNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387904.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)
![3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2387908.png)
![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)




![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)


![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2387921.png)
![N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2387923.png)
